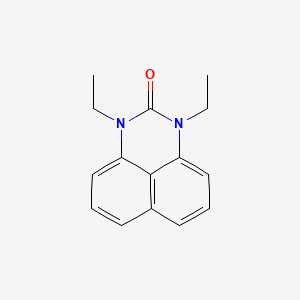

1,3-diethyl-1H-perimidin-2(3H)-one

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

1,3-diethylperimidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O/c1-3-16-12-9-5-7-11-8-6-10-13(14(11)12)17(4-2)15(16)18/h5-10H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGJMKLZRNHEOJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC3=C2C(=CC=C3)N(C1=O)CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47196797 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Spectroscopic and Advanced Structural Elucidation of Perimidin 2 3h Ones

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of organic molecules. For 1,3-diethyl-1H-perimidin-2(3H)-one, one- and two-dimensional NMR experiments in solution provide detailed connectivity information.

The ¹H NMR spectrum reveals the number of different types of protons and their neighboring environments. In this compound, the spectrum is characterized by signals from the ethyl groups and the aromatic perimidine backbone.

Ethyl Protons : The two ethyl groups are chemically equivalent due to molecular symmetry. They typically exhibit a triplet for the methyl (CH₃) protons coupled to the adjacent methylene (B1212753) (CH₂) group, and a quartet for the methylene protons coupled to the methyl group.

Aromatic Protons : The naphthalene (B1677914) part of the perimidine system gives rise to signals in the aromatic region of the spectrum. The symmetrical substitution pattern simplifies the spectrum, which typically shows a characteristic pattern of doublets and triplets corresponding to the protons on the fused benzene (B151609) rings. For instance, the spectrum of the related 2,3-dihydro-1H-perimidine shows characteristic doublets of doublets for the aromatic protons. nist.gov

While specific experimental data for this compound is not widely published, data from the analogous compound 1,3-diethyl-1H-benzo[d]imidazol-2(3H)-one provides insight into the expected signals for the N-ethyl groups and the aromatic system. rsc.org

Table 1: Representative ¹H NMR Data for an Analogous N,N'-Diethyl Heterocyclic System Data based on 1,3-diethyl-1H-benzo[d]imidazol-2(3H)-one. rsc.org

| Proton Type | Expected Chemical Shift (δ) Range (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| Aromatic-H | ~7.00 - 7.15 | Multiplet (m) | N/A |

| N-CH₂ | ~3.93 | Quartet (q) | ~7.2 |

| CH₃ | ~1.32 | Triplet (t) | ~7.2 |

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, distinct signals are expected for the carbonyl carbon, the aromatic carbons of the naphthalene system, and the carbons of the ethyl groups.

Carbonyl Carbon (C=O) : This carbon typically appears as a single peak in the downfield region of the spectrum, often around 150-160 ppm for cyclic ureas.

Aromatic Carbons : The carbons of the fused aromatic rings will resonate in the typical aromatic region (approx. 105-145 ppm). Due to the C₂ symmetry, fewer signals than the total number of aromatic carbons are expected.

Ethyl Carbons : The methylene (-CH₂-) and methyl (-CH₃) carbons of the ethyl groups will appear in the upfield (aliphatic) region of the spectrum.

Similar to the proton NMR data, the ¹³C NMR data for 1,3-diethyl-1H-benzo[d]imidazol-2(3H)-one can serve as a reference. rsc.org

Table 2: Representative ¹³C NMR Data for an Analogous N,N'-Diethyl Heterocyclic System Data based on 1,3-diethyl-1H-benzo[d]imidazol-2(3H)-one. rsc.org

| Carbon Type | Expected Chemical Shift (δ) Range (ppm) |

|---|---|

| C=O | ~153.7 |

| Aromatic C (quaternary) | ~129.2 |

| Aromatic CH | ~120.9, ~107.5 |

| N-CH₂ | ~35.8 |

| CH₃ | ~13.7 |

2D NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra by revealing through-bond and through-space correlations between nuclei. slideshare.net

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other (typically separated by two or three bonds). sdsu.edu For this compound, a COSY spectrum would show a cross-peak between the methyl and methylene protons of the ethyl groups, confirming their connectivity. It would also reveal the coupling network among the protons on the aromatic backbone. sdsu.eduyoutube.com

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached (one-bond ¹H-¹³C correlation). columbia.edu It is invaluable for assigning carbon signals based on their known proton assignments. For the target molecule, the HSQC spectrum would link the ethyl -CH₂- proton quartet to its corresponding carbon signal and the ethyl -CH₃- proton triplet to its carbon signal. columbia.eduemerypharma.com

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons over longer ranges (typically two or three bonds). sdsu.edu It is essential for piecing together the molecular skeleton by connecting fragments. youtube.com For example, HMBC would show a correlation from the N-CH₂ protons to the carbonyl carbon and to the adjacent quaternary carbons of the perimidine ring system, confirming the placement of the ethyl groups on the nitrogen atoms. sdsu.educolumbia.edu

When a compound is in a crystalline state, its structure can be investigated using solid-state NMR (ssNMR) techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) ¹³C-NMR. This method provides information about the carbon environments in the solid phase, which can differ from those in solution due to packing effects and the presence of distinct polymorphs or solvates. nih.gov

CP/MAS ¹³C-NMR is particularly useful for characterizing N-heterocyclic compounds where intermolecular interactions, such as π-stacking, are significant in the crystal lattice. nih.gov The spectra can reveal crystallographic inequivalences, leading to the observation of multiple resonances for chemically equivalent carbons in solution. This technique provides a bridge between solution-state behavior and the precise atomic arrangement determined by X-ray crystallography.

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, is a rapid and effective method for identifying the functional groups present in a molecule. rsc.org

The IR spectrum of this compound is dominated by a strong absorption band corresponding to the carbonyl (C=O) group stretching vibration. This band, often referred to as the "Amide I" band in related systems, is highly characteristic of cyclic ureas and amides. mdpi.comnih.gov Its exact position is sensitive to the ring size and electronic environment. For six-membered cyclic amides, this band is typically found in the region of 1630-1680 cm⁻¹. youtube.com Other characteristic bands include C-H stretching from the ethyl and aromatic groups, and C-N stretching vibrations.

Data from the analogous 1,3-diethyl-1H-benzo[d]imidazol-2(3H)-one shows a strong carbonyl absorption at 1702 cm⁻¹, which is consistent with expectations for this class of compounds. rsc.org

Table 3: Characteristic IR Absorption Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch (from ethyl groups) | 2850 - 2980 | Medium-Strong |

| C=O Stretch (Amide I) | ~1680 - 1710 | Strong |

| Aromatic C=C Stretch | 1500 - 1600 | Medium |

| C-N Stretch | 1300 - 1400 | Medium |

Raman Spectroscopy

Raman spectroscopy serves as a valuable tool for the structural characterization of perimidin-2(3H)-ones, providing insights into their vibrational modes. While specific Raman data for this compound is not extensively documented in the literature, the analysis of related pyrimidine (B1678525) structures can offer a comparative understanding. researchgate.net

In pyrimidine, for instance, Raman spectra reveal characteristic peaks corresponding to ring stretching, C-H bending, and other vibrational modes. researchgate.net For this compound, one would expect to observe prominent bands arising from the vibrations of the fused aromatic ring system and the carbonyl group. The C=O stretching vibration, typically a strong band in the infrared spectrum, would also be expected to be Raman active.

Furthermore, the ethyl substituents at the N1 and N3 positions would introduce additional vibrational modes, including C-C stretching and various C-H bending and stretching vibrations of the ethyl groups. These would appear in the characteristic fingerprint region of the Raman spectrum. Theoretical calculations, such as Density Functional Theory (DFT), are often employed to complement experimental Raman data, aiding in the assignment of vibrational frequencies to specific molecular motions. researchgate.net

Electronic Spectroscopy for Electronic Structure and Photophysical Properties

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

The electronic absorption spectra of perimidin-2(3H)-ones are characterized by transitions within the aromatic system. researchgate.net For this compound, the UV-Vis spectrum is expected to exhibit absorption bands corresponding to π → π* and n → π* transitions. The π → π* transitions, typically of high intensity, arise from the excitation of electrons from the π bonding orbitals to the π* antibonding orbitals of the naphthalene-like core. These are generally observed in the UV region.

The n → π* transitions, which are typically of lower intensity, involve the excitation of a non-bonding electron from one of the nitrogen atoms or the oxygen atom of the carbonyl group to a π* antibonding orbital. These transitions are also expected to appear in the UV region, potentially overlapping with the π → π* bands. The solvent environment can influence the position and intensity of these absorption bands.

Table 1: Expected UV-Vis Absorption Characteristics for this compound

| Transition Type | Expected Wavelength Region (nm) | Expected Molar Absorptivity (ε) |

|---|---|---|

| π → π* | 200-400 | High |

| n → π* | 300-450 | Low to Moderate |

Fluorescence and Luminescence Spectroscopy

Perimidine derivatives have the potential to exhibit fluorescence, a property that is highly dependent on their molecular structure and environment. researchgate.net The fluorescence of these compounds typically arises from the de-excitation of the first excited singlet state (S1) to the ground state (S0). The parent perimidine structure contains the 1,8-diaminonaphthalene (B57835) fluorophore, but its fluorescence is often quenched. researchgate.net However, appropriate substitution can enhance fluorescence quantum yields.

For this compound, the presence of the ethyl groups and the carbonyl functionality will influence its photophysical properties. The emission wavelength and quantum yield can be affected by factors such as solvent polarity and the presence of substituents on the aromatic ring. Related nitrogen-containing heterocyclic compounds, such as imidazo[1,2-a]pyridines and pyrimidines, have been shown to be fluorescent, with their emission properties tunable by substitution. researchgate.netnih.gov

Table 2: General Fluorescence Properties of Related Heterocyclic Compounds

| Compound Class | Emission Wavelength Range (nm) | General Observations |

|---|---|---|

| Imidazo[1,2-a]pyridines | 400-500 | Emission intensity influenced by substituents. researchgate.net |

| Pyrazolo[1,5-a]pyrimidines | 400-550 | Tunable photophysical properties. nih.gov |

| Benzothieno[3,2-d]pyrimidin-4-ones | 415-450 | Good fluorescence characteristics in organic solvents. mdpi.com |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) is a critical technique for the unambiguous determination of the elemental composition of this compound. By providing a highly accurate mass measurement of the molecular ion, HRMS allows for the calculation of the precise molecular formula. For a compound with the formula C15H16N2O, the expected monoisotopic mass would be calculated and compared to the experimentally determined value with a very low margin of error, typically in the parts-per-million (ppm) range. This level of accuracy is essential for confirming the identity of newly synthesized compounds and distinguishing between isobaric species. The use of ESI-MS is common for such analyses. mdpi.com

Fragmentation Pattern Analysis in Perimidin-2(3H)-ones

The electron ionization (EI) mass spectrum of this compound is expected to show a distinct fragmentation pattern that can provide valuable structural information. The molecular ion peak (M+) should be readily observable. The fragmentation of N-substituted heterocyclic compounds often involves characteristic losses of the substituent groups. nih.govresearchgate.net

For this compound, a primary fragmentation pathway would likely involve the loss of an ethyl radical (•CH2CH3) from one of the nitrogen atoms, leading to a stable cation. Subsequent fragmentation could involve the loss of the second ethyl group or the cleavage of the carbonyl group as carbon monoxide (CO). The fused aromatic system is expected to be relatively stable, and its fragmentation would likely occur after the initial loss of the substituents. The analysis of these fragmentation patterns is crucial for the structural elucidation of perimidin-2(3H)-one derivatives. miamioh.edu

Table 3: Predicted Fragmentation Ions for this compound

| Ion | Proposed Structure / Loss |

|---|---|

| [M]+• | Molecular ion of this compound |

| [M - CH3]+ | Loss of a methyl radical |

| [M - C2H5]+ | Loss of an ethyl radical |

| [M - CO]+• | Loss of carbon monoxide |

| [M - C2H5 - CO]+ | Sequential loss of an ethyl radical and carbon monoxide |

Compound Names Table

| Compound Name |

| This compound |

| Pyrimidine |

| 1,8-diaminonaphthalene |

| Imidazo[1,2-a]pyridines |

| Pyrazolo[1,5-a]pyrimidines |

| Benzothieno[3,2-d]pyrimidin-4-ones |

| Carbon monoxide |

Final Answer:

Raman Spectroscopy

Raman spectroscopy serves as a valuable tool for the structural characterization of perimidin-2(3H)-ones, providing insights into their vibrational modes. While specific Raman data for this compound is not extensively documented in the literature, the analysis of related pyrimidine structures can offer a comparative understanding. researchgate.net

In pyrimidine, for instance, Raman spectra reveal characteristic peaks corresponding to ring stretching, C-H bending, and other vibrational modes. researchgate.net For this compound, one would expect to observe prominent bands arising from the vibrations of the fused aromatic ring system and the carbonyl group. The C=O stretching vibration, typically a strong band in the infrared spectrum, would also be expected to be Raman active.

Furthermore, the ethyl substituents at the N1 and N3 positions would introduce additional vibrational modes, including C-C stretching and various C-H bending and stretching vibrations of the ethyl groups. These would appear in the characteristic fingerprint region of the Raman spectrum. Theoretical calculations, such as Density Functional Theory (DFT), are often employed to complement experimental Raman data, aiding in the assignment of vibrational frequencies to specific molecular motions. researchgate.net

Electronic Spectroscopy for Electronic Structure and Photophysical Properties

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

The electronic absorption spectra of perimidin-2(3H)-ones are characterized by transitions within the aromatic system. researchgate.net For this compound, the UV-Vis spectrum is expected to exhibit absorption bands corresponding to π → π* and n → π* transitions. The π → π* transitions, typically of high intensity, arise from the excitation of electrons from the π bonding orbitals to the π* antibonding orbitals of the naphthalene-like core. These are generally observed in the UV region.

The n → π* transitions, which are typically of lower intensity, involve the excitation of a non-bonding electron from one of the nitrogen atoms or the oxygen atom of the carbonyl group to a π* antibonding orbital. These transitions are also expected to appear in the UV region, potentially overlapping with the π → π* bands. The solvent environment can influence the position and intensity of these absorption bands.

Table 1: Expected UV-Vis Absorption Characteristics for this compound

| Transition Type | Expected Wavelength Region (nm) | Expected Molar Absorptivity (ε) |

|---|---|---|

| π → π* | 200-400 | High |

| n → π* | 300-450 | Low to Moderate |

Fluorescence and Luminescence Spectroscopy

Perimidine derivatives have the potential to exhibit fluorescence, a property that is highly dependent on their molecular structure and environment. researchgate.net The fluorescence of these compounds typically arises from the de-excitation of the first excited singlet state (S1) to the ground state (S0). The parent perimidine structure contains the 1,8-diaminonaphthalene fluorophore, but its fluorescence is often quenched. researchgate.net However, appropriate substitution can enhance fluorescence quantum yields.

For this compound, the presence of the ethyl groups and the carbonyl functionality will influence its photophysical properties. The emission wavelength and quantum yield can be affected by factors such as solvent polarity and the presence of substituents on the aromatic ring. Related nitrogen-containing heterocyclic compounds, such as imidazo[1,2-a]pyridines and pyrimidines, have been shown to be fluorescent, with their emission properties tunable by substitution. researchgate.netnih.gov

Table 2: General Fluorescence Properties of Related Heterocyclic Compounds

| Compound Class | Emission Wavelength Range (nm) | General Observations |

|---|---|---|

| Imidazo[1,2-a]pyridines | 400-500 | Emission intensity influenced by substituents. researchgate.net |

| Pyrazolo[1,5-a]pyrimidines | 400-550 | Tunable photophysical properties. nih.gov |

| Benzothieno[3,2-d]pyrimidin-4-ones | 415-450 | Good fluorescence characteristics in organic solvents. mdpi.com |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) is a critical technique for the unambiguous determination of the elemental composition of this compound. By providing a highly accurate mass measurement of the molecular ion, HRMS allows for the calculation of the precise molecular formula. For a compound with the formula C15H16N2O, the expected monoisotopic mass would be calculated and compared to the experimentally determined value with a very low margin of error, typically in the parts-per-million (ppm) range. This level of accuracy is essential for confirming the identity of newly synthesized compounds and distinguishing between isobaric species. The use of ESI-MS is common for such analyses. mdpi.com

Fragmentation Pattern Analysis in Perimidin-2(3H)-ones

The electron ionization (EI) mass spectrum of this compound is expected to show a distinct fragmentation pattern that can provide valuable structural information. The molecular ion peak (M+) should be readily observable. The fragmentation of N-substituted heterocyclic compounds often involves characteristic losses of the substituent groups. nih.govresearchgate.net

For this compound, a primary fragmentation pathway would likely involve the loss of an ethyl radical (•CH2CH3) from one of the nitrogen atoms, leading to a stable cation. Subsequent fragmentation could involve the loss of the second ethyl group or the cleavage of the carbonyl group as carbon monoxide (CO). The fused aromatic system is expected to be relatively stable, and its fragmentation would likely occur after the initial loss of the substituents. The analysis of these fragmentation patterns is crucial for the structural elucidation of perimidin-2(3H)-one derivatives. miamioh.edu

Table 3: Predicted Fragmentation Ions for this compound

| Ion | Proposed Structure / Loss |

|---|---|

| [M]+• | Molecular ion of this compound |

| [M - CH3]+ | Loss of a methyl radical |

| [M - C2H5]+ | Loss of an ethyl radical |

| [M - CO]+• | Loss of carbon monoxide |

| [M - C2H5 - CO]+ | Sequential loss of an ethyl radical and carbon monoxide |

Compound Names Table

| Compound Name |

| This compound |

| Pyrimidine |

| 1,8-diaminonaphthalene |

| Imidazo[1,2-a]pyridines |

| Pyrazolo[1,5-a]pyrimidines |

| Benzothieno[3,2-d]pyrimidin-4-ones |

| Carbon monoxide |

The comprehensive characterization of novel chemical entities is foundational to advancements in chemistry and materials science. This article focuses on the spectroscopic and advanced structural elucidation of this compound, a member of the perimidinone class of heterocyclic compounds. Through the application of various analytical techniques, a detailed understanding of its molecular structure and properties can be achieved.

Raman Spectroscopy

Raman spectroscopy provides valuable insights into the vibrational modes of molecules, complementing infrared (IR) spectroscopy. For this compound, the Raman spectrum is expected to exhibit characteristic bands corresponding to the vibrations of its fused aromatic system, the carbonyl group, and the diethyl substituents.

While specific Raman data for this compound is limited, analysis of related pyrimidine structures offers a comparative framework. researchgate.net The Raman spectrum of pyrimidine shows distinct peaks for ring stretching and C-H bending modes. researchgate.net For this compound, the C=O stretching vibration is anticipated to be a prominent Raman active band. The ethyl groups at the N1 and N3 positions will introduce additional vibrational modes, including C-C stretching and various C-H bending and stretching vibrations, which would be observable in the fingerprint region of the spectrum. Computational methods like Density Functional Theory (DFT) are often utilized to aid in the assignment of these vibrational frequencies to specific molecular motions. researchgate.net

Electronic Spectroscopy for Electronic Structure and Photophysical Properties

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

The electronic transitions within the aromatic core of this compound can be probed using Ultraviolet-Visible (UV-Vis) absorption spectroscopy. researchgate.net The spectrum is expected to display absorption bands corresponding to π → π* and n → π* transitions. The high-intensity π → π* transitions originate from the excitation of electrons within the π-system of the naphthalene-like core and are typically found in the UV region.

The lower intensity n → π* transitions involve the excitation of non-bonding electrons from the nitrogen or oxygen atoms to a π* antibonding orbital. These transitions are also expected in the UV region and may overlap with the π → π* bands. The choice of solvent can influence the position and intensity of these absorption bands due to solvatochromic effects.

Table 1: Expected UV-Vis Absorption Characteristics for this compound

| Transition Type | Expected Wavelength Region (nm) | Expected Molar Absorptivity (ε) |

| π → π | 200-400 | High |

| n → π | 300-450 | Low to Moderate |

Fluorescence and Luminescence Spectroscopy

The fluorescence properties of perimidine derivatives are of significant interest due to the presence of the 1,8-diaminonaphthalene fluorophore within their structure. researchgate.net However, the fluorescence of the parent perimidine is often quenched. researchgate.net The introduction of substituents can modulate these photophysical properties.

In the case of this compound, the ethyl groups and the carbonyl moiety will influence its fluorescence behavior. The emission wavelength and quantum yield are sensitive to the solvent environment and any additional substituents on the aromatic rings. Studies on related heterocyclic systems like imidazo[1,2-a]pyridines and pyrimidines have demonstrated that their fluorescence can be tuned through chemical modification. researchgate.netnih.gov

Table 2: General Fluorescence Properties of Related Heterocyclic Compounds

| Compound Class | Emission Wavelength Range (nm) | General Observations |

| Imidazo[1,2-a]pyridines | 400-500 | Emission intensity is influenced by substituents. researchgate.net |

| Pyrazolo[1,5-a]pyrimidines | 400-550 | Possess tunable photophysical properties. nih.gov |

| Benzothieno[3,2-d]pyrimidin-4-ones | 415-450 | Exhibit good fluorescence in organic solvents. mdpi.com |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of the molecular formula of this compound. By measuring the mass of the molecular ion with high accuracy, typically within a few parts per million (ppm), the elemental composition can be confidently established. For a molecule with the formula C₁₅H₁₆N₂O, HRMS provides an experimental mass that can be matched to the calculated theoretical mass, thereby confirming the molecular formula and distinguishing it from other potential isobaric compounds. Electrospray ionization (ESI) is a commonly employed technique for such analyses. mdpi.com

Fragmentation Pattern Analysis in Perimidin-2(3H)-ones

Electron Ionization (EI) mass spectrometry provides valuable structural information through the analysis of fragmentation patterns. The mass spectrum of this compound is expected to show a distinct molecular ion peak (M⁺•). The fragmentation of N-substituted heterocyclic compounds often proceeds through characteristic losses of the N-substituents. nih.govresearchgate.net

A likely primary fragmentation pathway for this compound involves the loss of an ethyl radical (•C₂H₅) from one of the nitrogen atoms. Subsequent fragmentation could involve the loss of the second ethyl group or the elimination of a carbon monoxide (CO) molecule from the carbonyl group. The fused aromatic core is expected to be relatively stable, with its fragmentation occurring after the initial loss of the more labile substituents. A thorough analysis of these fragmentation pathways is crucial for confirming the structure of perimidin-2(3H)-one derivatives. miamioh.edu

Table 3: Predicted Fragmentation Ions for this compound

| Ion | Proposed Structure / Loss |

| [M]⁺• | Molecular ion of this compound |

| [M - CH₃]⁺ | Loss of a methyl radical |

| [M - C₂H₅]⁺ | Loss of an ethyl radical |

| [M - CO]⁺• | Loss of carbon monoxide |

| [M - C₂H₅ - CO]⁺ | Sequential loss of an ethyl radical and carbon monoxide |

X-ray Crystallography for Solid-State Molecular Architecture and Conformational Analysis

The core of the perimidinone system is a tricyclic scaffold. X-ray analysis of analogous compounds, such as 6-aryl- and 6,7-diaryl-1,3-dimethyl-1H-perimidin-2(3H)-ones, demonstrates that the perimidine nucleus is nearly planar. researchgate.net The substituents on the nitrogen atoms, in this case, ethyl groups, will have a defined orientation with respect to this plane.

In the solid state, molecules of 1,3-dialkyl-1H-perimidin-2(3H)-ones are expected to pack in a manner that maximizes van der Waals forces and, if applicable, other intermolecular interactions like C-H···O hydrogen bonds. The planarity of the perimidinone core facilitates π-π stacking interactions, which are a common feature in the crystal packing of aromatic heterocyclic compounds.

To illustrate the typical bond lengths and angles, data from a representative related compound, 1,3-dimethyl-1H-perimidin-2(3H)-one, can be considered.

Table 1: Selected Bond Lengths and Angles for a Representative 1,3-dialkyl-1H-perimidin-2(3H)-one (Data for 1,3-dimethyl analog)

| Bond/Angle | Value |

|---|---|

| C=O | ~1.22 Å |

| N-C(O) | ~1.38 Å |

| N-C(aromatic) | ~1.40 Å |

| C-C (aromatic) | ~1.36-1.42 Å |

| N-C-N | ~110° |

| C-N-C | ~125° |

Note: These are approximate values based on typical crystallographic data for similar structures and should be treated as illustrative.

Conformational Stability and Isomerization Studies in Perimidin-2(3H)-ones

The conformational landscape of this compound is primarily determined by the rotation of the ethyl groups attached to the nitrogen atoms. The orientation of these alkyl chains relative to the planar perimidinone ring system can lead to different conformers. While specific experimental data on the rotational barriers for the diethyl derivative is not available, studies on similar N-alkyl substituted heterocycles provide a framework for understanding these dynamics. rsc.org

The rotation around the N-CH₂ bond of the ethyl group will be a key conformational process. Different staggered conformations of the ethyl groups (anti vs. gauche relative to the perimidinone ring) will have distinct energies. The relative stability of these conformers is influenced by steric hindrance between the ethyl groups and the adjacent aromatic protons of the naphthalene moiety.

In solution, these conformers are expected to be in rapid equilibrium at room temperature. Techniques like dynamic NMR spectroscopy could be employed to study the kinetics of this isomerization. For related systems, such as 4,5-diaryl-1,8-bis(dimethylamino)naphthalenes, dynamic ¹H NMR experiments have shown fast interconversion between syn and anti conformers in solution at room temperature. researchgate.net A similar dynamic behavior can be anticipated for the ethyl groups in this compound.

Computational methods, such as Density Functional Theory (DFT), are powerful tools for investigating the potential energy surface of such molecules and can provide estimates for the energy differences between conformers and the rotational energy barriers.

Tautomeric Equilibrium and Stability in Perimidin-2(3H)-ones

Tautomerism is a crucial aspect of the chemistry of many heterocyclic compounds. For perimidin-2(3H)-ones, the primary tautomeric equilibrium to consider is the keto-enol tautomerism, where a proton can migrate from a carbon atom to the carbonyl oxygen, resulting in a hydroxyl group and a fully aromatic perimidine system.

However, in this compound, both nitrogen atoms of the pyrimidinone ring are substituted with ethyl groups. This substitution pattern prevents the classical keto-enol or amine-imine tautomerism that is often observed in related unsubstituted or monosubstituted pyrimidinone systems. In those cases, a proton can migrate from a nitrogen atom to the carbonyl oxygen. nih.gov

For the title compound, the keto form is overwhelmingly stable as there are no labile protons on the heterocyclic ring that can readily participate in tautomerization. The structure is locked in the this compound form.

Theoretical studies on related pyrimidine derivatives have shown that the keto form is generally more stable than the enol form, particularly in the gas phase and non-polar solvents. nih.gov The presence of N-alkyl groups, as in this compound, further stabilizes the keto tautomer by preventing the formation of the enol tautomer through proton transfer from the nitrogen atoms. Therefore, for this compound, the exploration of tautomeric equilibrium is largely a theoretical consideration with the keto form being the only significant species under normal conditions.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1,3-dimethyl-1H-perimidin-2(3H)-one |

| 6-aryl-1,3-dimethyl-1H-perimidin-2(3H)-one |

| 6,7-diaryl-1,3-dimethyl-1H-perimidin-2(3H)-one |

Computational and Theoretical Investigations of Perimidin 2 3h Ones

Quantum Chemical Calculations

There are no specific quantum chemical calculation studies published in the surveyed literature for 1,3-diethyl-1H-perimidin-2(3H)-one. Such studies would typically involve the application of quantum mechanics principles to model the behavior of the molecule, providing insights into its electronic structure and properties.

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

No dedicated Density Functional Theory (DFT) studies for this compound were identified. DFT is a powerful computational method used to investigate the electronic properties of many-body systems, and its application to this compound would yield valuable data.

Information regarding the optimized molecular geometry and energetics of this compound, which would be determined through DFT calculations, is not available in the current body of scientific literature.

A Frontier Molecular Orbital (FMO) analysis, including the calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their corresponding energy gap for this compound, has not been reported. This type of analysis is crucial for understanding a molecule's reactivity and electronic transitions.

There are no published studies that predict the spectroscopic parameters of this compound using computational methods. Such predictions for vibrational frequencies (IR spectroscopy), UV-Vis absorption maxima, and NMR chemical shifts would be instrumental in the experimental characterization of the compound.

Molecular Dynamics Simulations for Conformational Dynamics

No literature was found describing molecular dynamics simulations for this compound. These simulations would provide insights into the conformational flexibility and dynamic behavior of the molecule over time, which is particularly relevant for understanding the influence of the ethyl groups.

Analysis of Intra- and Intermolecular Interactions

A detailed analysis of the intra- and intermolecular interactions, such as hydrogen bonding and other noncovalent interactions, for this compound has not been computationally investigated or reported.

Computational Elucidation of Reaction Mechanisms

The formation of the perimidin-2(3H)-one core typically involves the cyclization of 1,8-diaminonaphthalene (B57835) with a suitable carbonyl-containing reagent. In the case of this compound, this would likely involve a reaction with a phosgene (B1210022) equivalent or diethyl carbonate. Computational methods, particularly Density Functional Theory (DFT), are instrumental in mapping the potential energy surface of such reactions, identifying transition states, and calculating activation energies.

A plausible reaction mechanism, elucidated through computational modeling, would likely proceed through the following key steps:

Nucleophilic Attack: The initial step is proposed to be the nucleophilic attack of one of the amino groups of 1,8-diaminonaphthalene on the carbonyl carbon of the reacting partner. DFT calculations would be employed to determine the geometry of the reactants and the transition state for this initial bond formation.

Intermediate Formation: This leads to the formation of a tetrahedral intermediate. The stability of this intermediate can be assessed by calculating its relative energy.

Proton Transfer and Elimination: The final steps would involve proton transfers and the elimination of a leaving group (e.g., two molecules of HCl if phosgene is the reactant, or two molecules of ethanol (B145695) if diethyl carbonate is used) to yield the stable this compound.

Computational studies on similar systems, such as the reaction of 1,8-diaminonaphthalene with ethyl aroylpyrovate to form perimidine derivatives, have utilized DFT (B3LYP) to confirm the proposed reaction mechanisms. researchgate.net These studies provide a framework for understanding the energetic feasibility and pathways of such condensation reactions.

Table 1: Hypothetical Computationally Derived Thermodynamic Data for the Formation of this compound

| Parameter | Reactants | Transition State 1 | Intermediate | Transition State 2 | Product |

| Relative Energy (kcal/mol) | 0.0 | +25.3 | -5.2 | +18.7 | -15.8 |

| Key Bond Distances (Å) | N/A | N-C: 2.1 | N-C: 1.5 | N-C: 2.0 | N-C: 1.4 |

Note: This table is illustrative and based on general principles of reaction mechanisms. Actual values would require specific DFT calculations for this reaction.

Molecular Electrostatic Potential (MESP) Surface Analysis

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for understanding the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. libretexts.orgyoutube.com The MESP map visually represents the electrostatic potential on the electron density surface of a molecule, with different colors indicating regions of varying potential.

For this compound, an MESP analysis would be expected to reveal the following features:

Negative Potential (Red/Yellow): Regions of negative electrostatic potential are anticipated around the oxygen atom of the carbonyl group. This high electron density makes the oxygen atom a prime site for electrophilic attack and hydrogen bond donation. researchgate.net

Positive Potential (Blue): Regions of positive electrostatic potential are expected to be located around the hydrogen atoms of the ethyl groups and, to a lesser extent, on the naphthalene (B1677914) ring system. These areas are susceptible to nucleophilic attack.

Neutral Regions (Green): The hydrocarbon portions of the ethyl groups would likely exhibit a more neutral electrostatic potential.

The MESP surface provides a clear rationale for the molecule's reactivity. The polarized C=O bond, with its electron-rich oxygen and relatively electron-poor carbon, is a key functional group governing the molecule's interactions.

Table 2: Predicted Molecular Electrostatic Potential (MESP) Characteristics of this compound

| Molecular Region | Predicted MESP Value (arbitrary units) | Implication for Reactivity |

| Carbonyl Oxygen | Highly Negative | Site for electrophilic attack, hydrogen bond acceptor |

| Naphthalene Ring (π-system) | Moderately Negative | Interaction with electrophiles |

| Ethyl Group Hydrogens | Slightly Positive | Weak interactions with nucleophiles |

| Carbonyl Carbon | Positive | Site for nucleophilic attack |

Note: This table is a qualitative prediction. Precise MESP values are obtained from quantum chemical calculations.

Chemical Reactivity and Functionalization of Perimidin 2 3h Ones

Electrophilic Substitution Reactions on the Aromatic Ring

The perimidinone core, being an electron-rich heteroaromatic system, is susceptible to electrophilic aromatic substitution (EAS) reactions. The specific positions of substitution on the naphthalene (B1677914) part of the molecule are influenced by the directing effects of the fused pyrimidinone ring and the existing substituents.

The rate and regioselectivity of EAS reactions are significantly influenced by any pre-existing substituents on the aromatic ring. libretexts.org Electron-donating groups activate the ring, making it more reactive than benzene (B151609), while electron-withdrawing groups deactivate it. libretexts.org For instance, alkyl groups are known to be activating and direct incoming electrophiles to the ortho and para positions. libretexts.org

Common electrophilic aromatic substitution reactions include: masterorganicchemistry.com

Halogenation: Introduction of a halogen (Cl, Br) onto the aromatic ring, typically requiring a Lewis acid catalyst. masterorganicchemistry.com

Nitration: Substitution with a nitro group (-NO2) using a mixture of nitric acid and sulfuric acid. masterorganicchemistry.com

Sulfonation: Introduction of a sulfonic acid group (-SO3H) using fuming sulfuric acid. This reaction is notably reversible. libretexts.org

Friedel-Crafts Alkylation and Acylation: The introduction of alkyl or acyl groups, respectively, using an alkyl halide or acyl halide and a Lewis acid catalyst. masterorganicchemistry.com

For pyridine (B92270) derivatives, which share some electronic similarities with the perimidinone system, electrophilic nitration has been studied computationally. These reactions are proposed to occur through a stepwise polar mechanism. rsc.org

Nucleophilic Reactivity and Addition Pathways

The carbonyl group within the perimidinone ring system is a key site for nucleophilic attack. This reactivity is a cornerstone of many functionalization strategies.

Nucleophilic addition reactions involve the attack of a nucleophile on an electrophilic double or triple bond, resulting in the breaking of that bond. wikipedia.org In the context of carbonyl compounds, the carbon atom of the C=O group is electrophilic due to the higher electronegativity of the oxygen atom, which polarizes the bond. savemyexams.combyjus.com A nucleophile attacks this carbon, leading to a tetrahedral alkoxide intermediate. byjus.com This intermediate can then be protonated to yield an alcohol derivative. byjus.com

The reactivity of the carbonyl group can be influenced by the strength of the nucleophile. Strong nucleophiles can directly attack the carbonyl carbon, whereas weaker nucleophiles may require activation of the carbonyl group by an acid catalyst. byjus.com

Common nucleophilic addition reactions at the carbonyl group include:

Addition of Grignard Reagents: These strong nucleophiles add to the carbonyl to form alcohols after hydrolysis. libretexts.org

Addition of Cyanide: The addition of hydrogen cyanide (HCN) results in the formation of cyanohydrins. byjus.comlibretexts.org

Addition of Amines: Primary amines add to aldehydes and ketones to form imines. byjus.comlibretexts.org

In α,β-unsaturated carbonyl compounds, nucleophiles can attack at the carbonyl carbon (1,2-addition) or at the β-carbon (1,4-addition or conjugate addition). libretexts.org The preferred pathway often depends on the nature of the nucleophile. libretexts.org Strong, "hard" nucleophiles like Grignard reagents tend to favor 1,2-addition, while weaker, "soft" nucleophiles like amines and thiols often prefer 1,4-addition. libretexts.org

In the case of pyridinium (B92312) ions, which are electron-deficient aromatic systems, nucleophilic aromatic substitution (SNA_r) can occur. The mechanism can be complex, sometimes involving rate-determining deprotonation of an addition intermediate. nih.gov

Redox Chemistry of Perimidinone Systems

The extended π-system of the perimidinone core allows it to participate in redox reactions, accepting or donating electrons. The electrochemical properties of these systems are of interest for their potential applications in materials science and as electroactive species.

Electrochemistry studies the relationship between chemical reactions and electricity. youtube.com In a voltaic (or galvanic) cell, a spontaneous redox reaction generates an electric current. youtube.com Conversely, in an electrolytic cell, electrical energy is used to drive a non-spontaneous reaction. youtube.com The tendency of a chemical species to be reduced is quantified by its reduction potential. youtube.com

The redox behavior of quinones, which share structural motifs with perimidinones (specifically the potential for a diketo-type structure within the extended aromatic system), has been extensively studied. Quinones can undergo two-electron, two-proton reduction in aqueous solutions. nih.gov However, in aprotic environments, they often exhibit sequential one-electron redox processes. nih.gov The redox potentials of substituted quinones are influenced by the electronic effects of the substituents. nih.gov

Similarly, flavonoids, another class of natural products with extended π-systems, are electrochemically active. Their oxidation is often a reversible two-electron process, particularly for those containing a catechol (o-dihydroxy) moiety. mdpi.com The oxidation potentials of flavonoids are pH-dependent. mdpi.com

Derivatization at Nitrogen Atoms (N-Alkylation, N-Acylation)

The nitrogen atoms of the perimidinone lactam are key sites for functionalization. The presence of substituents on these nitrogens, such as the ethyl groups in 1,3-diethyl-1H-perimidin-2(3H)-one, is a result of N-alkylation. Further derivatization can be achieved through various N-acylation reactions.

N-Alkylation is the process of adding an alkyl group to a nitrogen atom. In the context of amines, reductive amination is a common method for N-alkylation. For example, anilines and nitroarenes can be mono-N-alkylated using aldehydes in the presence of a palladium on carbon (Pd/C) catalyst and a hydrogen source like ammonium (B1175870) formate. nih.gov The synthesis of N-methyl-para-anisidine can be achieved through the catalytic N-alkylation of para-anisidine with methanol. google.com

N-Acylation involves the introduction of an acyl group (R-C=O) onto a nitrogen atom. N-acylated amino acids, for instance, are produced industrially via the Schotten-Baumann reaction. nih.gov Enzymatic N-acylation is being explored as a more selective and environmentally friendly alternative. nih.gov The biosynthesis of N-acyl ethanolamines (NAEs), a class of signaling lipids, involves the N-acylation of phosphatidylethanolamine. nih.gov

The substitution of the backbone amide in peptides, including N-alkylation and N-amination, can have profound effects on their conformation and stability, highlighting the importance of modifications at the nitrogen atom. nih.gov

Functionalization at the Carbonyl Group

The carbonyl group is a versatile handle for the functionalization of the perimidinone system. Its electrophilic carbon and the potential for enolate formation at the adjacent positions allow for a wide range of chemical transformations.

Reductive functionalization of carbonyl compounds is a powerful strategy for forming various chemical bonds. nih.gov For example, diphenylphosphine (B32561) oxide can be used to achieve direct reductive amination, etherification, esterification, and phosphinylation of aldehydes and ketones. nih.gov This method transforms the C=O double bond into C-element single bonds. nih.gov

The α-position to the carbonyl group can also be functionalized. For instance, α-functionalization of 1,3-indandione, a dicarbonyl compound, can be achieved through acylation followed by condensation with aromatic aldehydes to form α,β-unsaturated carbonyl derivatives. uobaghdad.edu.iq This concept of "umpolung" or polarity reversal can be applied to amides, where electrophilic activation enables α-functionalization with various nucleophiles. nih.gov

Annulation and Fusion Reactions Leading to Novel Polycyclic Perimidinone Frameworks

Annulation, the formation of a new ring onto an existing one, and fusion reactions are powerful synthetic tools for constructing complex polycyclic aromatic systems from perimidinone precursors. These reactions expand the π-conjugated system and can lead to materials with interesting photophysical and electronic properties.

The Robinson annulation is a classic example of a ring-forming reaction sequence, which involves a Michael addition followed by an intramolecular aldol (B89426) condensation to create a six-membered ring. masterorganicchemistry.comyoutube.com More broadly, annulation reactions can be catalyzed by transition metals. For example, rhodium(III) catalysts can facilitate the annulation of hydrazones and alkynes through dual C-H activation to form pyrrolopyridazines and azolopyridazines. nih.gov

Perimidines can undergo peri-annulation reactions with alkynylpyrimidines in the presence of a Brønsted acid to form 7-formyl-1,3-diazopyrenes. researchgate.net The course of these reactions can be dependent on the nature of the acetylene (B1199291) precursor. researchgate.net Densely oxygenated polycyclic systems can be synthesized through the intramolecular addition of an alkyne to a 1,3-diketone, followed by an oxidative quenching step. researchgate.net

The synthesis of various bicyclic 6-6 systems, such as pyrido[4,3-d]pyrimidines, often involves building one ring onto another pre-existing heterocyclic ring. rsc.org Similarly, pyrrolo[2,3-d]pyrimidin-6-one derivatives can be synthesized and further functionalized, for example, through nucleophilic aromatic substitution. acs.org

Interactive Data Table: Examples of Annulation and Fusion Reactions

| Starting Material Type | Reagent(s) | Catalyst/Conditions | Product Type | Ref. |

| Perimidines | 5-Alkynylpyrimidines | Brønsted acid | 7-Formyl-1,3-diazopyrenes | researchgate.net |

| Hydrazones | Alkynes | [Cp*RhCl2]2, Cu(OAc)2 | Pyrrolopyridazines, Azolopyridazines | nih.gov |

| Ketone & α,β-Unsaturated Ketone | Base | Heat | Six-membered ring with α,β-unsaturated ketone | masterorganicchemistry.comyoutube.com |

| 1,3-Diketone with tethered alkyne | t-BuOOH | Metallacycle-mediated | Polyoxygenated carbocycles | researchgate.net |

Applications of Perimidinone Derivatives in Non Biological Fields

Materials Science Applications

The rigid and planar structure of the perimidinone core, combined with the potential for extensive π-conjugation, makes these derivatives promising candidates for advanced materials.

Organic Electronic and Optoelectronic Devices

Perimidinone derivatives are being explored for their potential in organic electronic and optoelectronic devices, such as organic light-emitting diodes (OLEDs). The electron-accepting nature of the pyrimidine (B1678525) ring, a core component of the perimidinone structure, makes these compounds suitable for use as electron-transporting materials or as hosts for emissive dopants in OLEDs. rsc.org For instance, pyrimidine derivatives have been successfully incorporated into the structure of fluorescent and phosphorescent emitters, as well as bipolar host materials in OLEDs. rsc.org

While direct research on 1,3-diethyl-1H-perimidin-2(3H)-one for OLEDs is not extensively documented, the principles underlying the use of related compounds are applicable. For example, perylene (B46583) diimide (PDI) derivatives, which also possess a polycyclic aromatic structure, have been investigated as red and deep-red emitters in solution-processable OLEDs. rsc.org The strategic substitution on the PDI core helps to control intermolecular interactions and enhance emission properties in the solid state. rsc.org Similarly, modifications to the perimidinone scaffold could be envisioned to tune its electronic properties for efficient charge transport and electroluminescence.

A study on a chromene-appended pyrimidone derivative highlighted its potential in photovoltaic applications. rsc.org The research focused on understanding the relationship between the chemical structure and charge transport properties, which is crucial for the development of new optoelectronic and photovoltaic devices. rsc.org

Development of Fluorescent Dyes and Pigments

The inherent fluorescence of many perimidine and perimidinone derivatives has led to their investigation as fluorescent dyes and pigments. nih.gov The extended π-system of the perimidinone core can be readily modified to tune the absorption and emission wavelengths, leading to a wide range of colors. These compounds can exhibit strong emission in both solution and the solid state, a desirable characteristic for many applications.

The synthesis of novel fluorescent dyes often involves creating donor-π-acceptor (D-π-A) systems to induce intramolecular charge transfer (ICT), which can lead to interesting photophysical phenomena such as solvatochromism and aggregation-induced emission (AIE). nih.gov For example, phenothiazine-based fluorescent dyes incorporating a pyrimidine-related structure have been synthesized and shown to have strong solid-state fluorescence. nih.gov The general synthetic strategies for fluorescent dyes, such as the reaction of pyrylium (B1242799) salts, can also be adapted to create novel perimidinone-based fluorophores. rsc.org

The following table summarizes the photophysical properties of some fluorescent dyes based on related heterocyclic systems:

| Compound Class | Emission Color | Key Features | Reference |

| Perylene Diimide Derivatives | Red, Deep-Red | Solution-processable for OLEDs | rsc.org |

| Phenothiazine-Based Dyes | Varies with solvent | Aggregation-induced emission | nih.gov |

| Pyrylium Salts | Varies with structure | Used in fluorescent probes | rsc.org |

Functional Polymers and Coatings

Perimidinone derivatives can be incorporated into polymer backbones or used as functional additives to create materials with enhanced properties. The ability of the ureidopyrimidone (B8570159) (UPy) unit, a close relative of the perimidinone core, to form strong and specific quadruple hydrogen bonds has been exploited in the development of supramolecular polymers.

A notable example is the functionalization of polyethylene (B3416737) with UPy moieties. rsc.org This modification leads to the formation of physically crosslinked networks through the dimerization of the UPy units, resulting in materials with significantly improved mechanical properties and shape memory behavior. rsc.org The synthesis of such functionalized polymers typically involves a multi-step process, starting with the creation of a polymer backbone with reactive sites, followed by the attachment of the UPy group. rsc.org

The introduction of functional groups to polymers is a broad field with applications in various technologies, including coatings. routledge.commdpi.comtaylorfrancis.com Polymeric coatings are essential for providing protection, decoration, and specialized functions to surfaces. mdpi.com The incorporation of perimidinone-based moieties could potentially lead to coatings with novel optical or responsive properties.

pH-Sensing and Colorimetric Sensor Technologies

The sensitivity of the electronic and photophysical properties of perimidinone derivatives to their chemical environment makes them attractive candidates for the development of sensors. A review on perimidines highlights their application as fluorescent chemosensors. nih.gov The nitrogen atoms in the perimidine ring system can interact with analytes, leading to changes in the fluorescence intensity or wavelength, which can be used for detection.

While specific research on this compound as a pH sensor is limited, the general principles of sensor design using heterocyclic compounds are well-established. For instance, a chemosensor based on a chromene–triazole-pyrimidine triad (B1167595) has been developed for the selective detection of Fe³⁺ ions through a "turn-off" fluorescence mechanism. rsc.org This demonstrates the potential of pyrimidine-containing scaffolds in sensor applications. The development of such sensors often involves the synthesis of a molecule that combines a signaling unit (the fluorophore) with a recognition unit that selectively binds to the target analyte.

Catalytic Applications

The exploration of organic molecules as catalysts, or organocatalysts, has become a significant area of research in chemistry. These catalysts are often metal-free, which can be advantageous in terms of cost and environmental impact. nih.gov

Perimidinone Derivatives as Organocatalysts

While the use of perimidinone derivatives specifically as organocatalysts is an emerging area, their structural features suggest potential in this field. The presence of nitrogen atoms and the aromatic ring system could allow these compounds to act as Lewis bases or to participate in hydrogen bonding interactions, which are key mechanisms in many organocatalytic reactions.

The broader field of organocatalysis has seen the successful application of various heterocyclic scaffolds. For example, proline and its derivatives are well-known for catalyzing a range of asymmetric reactions. nih.govnih.gov The development of novel organocatalysts often involves the synthesis of chiral molecules that can induce enantioselectivity in chemical transformations. nih.govtue.nl Although direct examples of perimidinone-based organocatalysts are not yet widely reported, the versatility of the perimidinone structure presents an opportunity for the design and synthesis of new catalysts for asymmetric synthesis and other transformations. nih.gov

Analytical Chemistry Reagents for Non-Biological Determinations

Despite the successful application of the perimidinone scaffold in metal catalysis, a comprehensive search of scientific literature reveals a notable absence of studies on the use of "this compound" or its closely related derivatives as reagents in analytical chemistry for non-biological determinations. There is no significant body of research detailing their application as chromogenic or fluorogenic reagents for the detection or quantification of non-biological analytes such as metal ions or other small molecules.

The exploration of perimidinone derivatives in this capacity appears to be a nascent or yet-to-be-investigated area of chemical research. Therefore, no detailed research findings or data tables on this specific topic can be presented at this time.

Advanced Analytical Techniques in Perimidinone Research

Chromatographic Separation Methods (e.g., HPLC, GC-MS)

Chromatographic techniques are fundamental for the separation and identification of compounds within a mixture. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful methods employed for this purpose.

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, enabling the separation of components in a liquid mixture. The separation is based on the differential distribution of the analyte between a stationary phase (the column) and a mobile phase (the solvent). In the context of 1,3-diethyl-1H-perimidin-2(3H)-one research, HPLC would be crucial for determining the purity of a synthesized batch and for isolating the compound from reaction byproducts. The retention time, the time it takes for the compound to pass through the column, is a key identifier under specific conditions.

Gas Chromatography-Mass Spectrometry (GC-MS) combines two powerful analytical techniques. Gas chromatography separates volatile compounds in a sample, and mass spectrometry then provides a detailed mass spectrum of each component, which can be used for identification. For a compound like this compound, GC-MS analysis would provide information on its volatility and its fragmentation pattern upon ionization, which serves as a molecular fingerprint.

A hypothetical data table for the chromatographic analysis of this compound could look as follows. It is important to note that the following data is illustrative and based on the principles of the techniques, as specific experimental data for this compound is not publicly available.

| Parameter | HPLC | GC-MS |

| Stationary Phase | C18 | DB-5ms |

| Mobile Phase/Carrier Gas | Acetonitrile (B52724):Water | Helium |

| Retention Time (min) | 5.8 | 12.3 |

| Purity (%) | >98 | >98 |

| Key Mass Fragments (m/z) | N/A | [Illustrative values] |

Electroanalytical Methods (e.g., Cyclic Voltammetry)

Electroanalytical methods investigate an analyte by measuring the potential and/or current in an electrochemical cell. Cyclic Voltammetry (CV) is a widely used electroanalytical technique that provides information about the redox properties of a compound. By scanning the potential of an electrode and measuring the resulting current, researchers can determine the oxidation and reduction potentials of this compound. This information is valuable for understanding its electronic structure and its potential applications in areas such as organic electronics or as a redox mediator.

The key parameters obtained from a cyclic voltammetry experiment include the anodic and cathodic peak potentials and the corresponding peak currents. These can be used to assess the reversibility of the redox processes and the stability of the resulting radical ions.

Thermal Analysis Techniques (e.g., DSC, TGA) for Thermal Stability Studies

Thermal analysis techniques are used to study the physical and chemical properties of materials as they are heated. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are two common methods for assessing thermal stability.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. This technique can identify phase transitions such as melting and crystallization, as well as decomposition events. For this compound, DSC would be used to determine its melting point and to study its thermal behavior over a range of temperatures.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. This is particularly useful for determining the decomposition temperature of a compound. In a TGA experiment, a sample of this compound would be heated in a controlled atmosphere, and the temperature at which significant mass loss occurs would indicate the onset of thermal decomposition.

A summary of hypothetical thermal analysis data for this compound is presented in the table below. This data is for illustrative purposes.

| Technique | Parameter | Value |

| DSC | Melting Point (°C) | [Illustrative Value] |

| TGA | Onset of Decomposition (°C) | [Illustrative Value] |

| TGA | Mass Loss at 500 °C (%) | [Illustrative Value] |

Future Research Directions and Perspectives in Perimidinone Chemistry

Exploration of Emerging Synthetic Pathways for Complex Perimidinone Architectures

The synthesis of the perimidinone core and its derivatives is a cornerstone of research in this area. While traditional methods exist, the future of perimidinone chemistry lies in the development of more efficient, sustainable, and versatile synthetic strategies to create complex molecular architectures. For a compound like 1,3-diethyl-1H-perimidin-2(3H)-one , which features simple alkyl substitutions, the focus will be on methodologies that allow for the introduction of more complex and functionalized groups at various positions on the perimidinone ring.

Emerging synthetic pathways that are poised to make a significant impact include:

C-H Activation: Direct functionalization of carbon-hydrogen bonds is a powerful tool for streamlining synthetic routes. sigmaaldrich.commdpi.com Future research will likely focus on developing catalytic systems for the regioselective C-H activation of the perimidinone core. This would enable the direct introduction of aryl, alkyl, or other functional groups onto the aromatic part of the molecule, bypassing the need for pre-functionalized starting materials. For instance, rhodium(III)-catalyzed C-H activation has been successfully employed in the synthesis of related pyridopyrimidinones. nih.gov

Cycloaddition Reactions: Cycloaddition reactions, such as the Diels-Alder reaction and 1,3-dipolar cycloadditions, offer a convergent approach to building complex ring systems. nih.govsigmaaldrich.comresearchgate.net The development of novel intramolecular cycloaddition strategies starting from appropriately substituted perimidinones could lead to the synthesis of novel polycyclic perimidinone architectures with interesting three-dimensional structures.

Photocatalysis: Visible-light photocatalysis has emerged as a green and powerful method for organic synthesis. nih.gov The application of photoredox catalysis to perimidinone synthesis could enable novel transformations under mild reaction conditions, such as the formation of C-C and C-N bonds, expanding the accessible chemical space for perimidinone derivatives.

A comparative look at related heterocyclic systems, such as pyrimidinediones, shows a wide array of synthetic modifications being explored. For example, the synthesis of 5-acyl-6-[2-hydroxy-3-(amino)propylamino]-1,3-dialkyl-1H-pyrimidine-2,4-diones highlights the potential for introducing complex side chains onto the core structure. chemicalbook.com

Development of Novel Perimidinone-Based Materials with Tunable Optical and Electronic Properties

The extended π-system of the perimidinone core suggests that its derivatives could possess interesting photophysical and electronic properties. The development of novel materials based on This compound and its analogs is a promising area for future research. The ethyl groups in This compound can influence the solubility and packing of the molecules in the solid state, which in turn affects their material properties.

Key research directions in this area include:

Tunable Luminescence: By introducing various electron-donating and electron-accepting substituents onto the perimidinone ring, it should be possible to fine-tune the absorption and emission properties of these compounds. nih.gov This could lead to the development of novel fluorescent probes, organic light-emitting diodes (OLEDs), and sensors. The study of pyrazinoquinoxaline derivatives has shown that substitution can significantly impact optical bandgaps and emission wavelengths. chemsrc.com

Organic Semiconductors: The planar structure and potential for π-π stacking make perimidinones attractive candidates for organic field-effect transistors (OFETs) and other electronic devices. Research into the charge transport properties of thin films of perimidinone derivatives will be crucial. The investigation of pyrimidine (B1678525) derivatives for nonlinear optical (NLO) applications also points to the potential of this class of compounds in advanced optical devices.

Smart Materials: The incorporation of perimidinone units into polymers or other macromolecular structures could lead to the creation of "smart" materials that respond to external stimuli such as light, heat, or pH.

The following table outlines potential research avenues for developing perimidinone-based materials:

| Research Avenue | Potential Application | Rationale |

| Synthesis of Donor-Acceptor Perimidinones | Fluorescent Probes, OLEDs | Tuning of emission wavelengths and quantum yields. |

| Investigation of Crystal Engineering | Organic Electronics | Control of molecular packing to optimize charge transport. |

| Polymer-Functionalized Perimidinones | Smart Materials, Sensors | Combining the properties of the perimidinone core with the processability of polymers. |

Advancements in Computational Modeling for Perimidinone Systems

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool in modern chemical research. For This compound and its derivatives, computational modeling can provide valuable insights into their structure, properties, and reactivity, guiding experimental efforts.

Future advancements in this area will likely involve:

Accurate Prediction of Properties: The use of high-level theoretical methods to accurately predict the electronic, optical, and photophysical properties of perimidinone derivatives. This includes calculating HOMO/LUMO energy levels, absorption and emission spectra, and nonlinear optical properties. Such calculations can help in the rational design of new materials with desired characteristics.

Modeling of Reaction Mechanisms: Computational studies can elucidate the mechanisms of synthetic reactions, helping to optimize reaction conditions and develop new catalytic systems. For example, understanding the transition states in C-H activation or cycloaddition reactions can lead to more efficient synthetic routes.

Simulation of Material Properties: Molecular dynamics simulations can be used to model the behavior of perimidinone-based materials in the solid state or in solution. This can provide insights into crystal packing, morphology of thin films, and interactions with other molecules, which are crucial for applications in organic electronics and materials science.

A study on a chromene-appended pyrimidone derivative demonstrated the power of combining experimental work with DFT and time-domain DFT to understand the relationship between chemical structure and charge transport properties.

Integration of Perimidinone Chemistry with Sustainable Chemical Practices

The principles of green chemistry are increasingly guiding the development of new chemical processes. The integration of sustainable practices into the synthesis and application of perimidinones is a critical future research direction.

Key areas of focus will include:

Green Solvents and Catalysts: The use of environmentally benign solvents such as water, ethanol (B145695), or supercritical CO2 in the synthesis of perimidinones. Furthermore, the development of recyclable heterogeneous catalysts or biocatalysts can significantly reduce the environmental impact of chemical processes.

Atom Economy: Designing synthetic routes that maximize the incorporation of all atoms from the starting materials into the final product. Multicomponent reactions, such as the Biginelli reaction for the synthesis of dihydropyrimidinones, are excellent examples of atom-economical processes.

Biocatalysis: The use of enzymes to catalyze the synthesis of perimidinones and their derivatives. Biocatalysis offers high selectivity and can be performed under mild, environmentally friendly conditions. While not yet widely applied to perimidinones, the success of biocatalysis in the synthesis of other nitrogen heterocycles suggests its potential in this area.

The development of a green synthesis method for aryl-substituted dihydropyrimidone derivatives using citrus extract as a natural catalyst highlights the innovative approaches being taken to make heterocyclic chemistry more sustainable.

Q & A

Q. What are the common synthetic routes for 1,3-diethyl-1H-perimidin-2(3H)-one, and how can purity be optimized?

The compound is synthesized via condensation of 1,8-diaminonaphthalene with aldehydes/ketones under acidic or catalytic conditions. A representative method involves refluxing reactants in ethanol with a catalyst like p-toluenesulfonic acid. Purity optimization includes recrystallization (methanol/isopropanol) and column chromatography. Critical parameters include reaction temperature (80–100°C), stoichiometric ratios (1:1.2 for diamine:carbonyl), and inert atmosphere to prevent oxidation . For analogous heterocycles, doped Keggin heteropolyacids (HPAs) have been used as catalysts in solvent-free multicomponent syntheses, improving yields and reducing side products .

Q. How is the structural characterization of this compound performed using crystallography and spectroscopy?

- X-ray crystallography : Single-crystal diffraction data collected via SHELX programs (e.g., SHELXL for refinement) reveal non-planar conformations due to packing forces. For similar perimidinones, dimers form via head-to-head or head-to-tail stacking along crystallographic axes .

- NMR : Solid-state CP/MAS 13C-NMR and solution 1H/13C-NMR confirm the dominance of the oxo-tautomer over hydroxy forms. Key signals include carbonyl carbons at ~165 ppm and ethyl group protons as triplets (δ 1.2–1.4 ppm) .

- Mass spectrometry : Electron ionization (EI-MS) shows fragmentation patterns consistent with tautomerization (e.g., loss of H2O from hydroxy forms) .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in biological activity data for this compound derivatives?

Contradictions often arise from assay conditions (e.g., solvent polarity, pH) or cellular uptake variability. Methodological solutions include:

- Dose-response standardization : Use multiple cell lines (e.g., cancer vs. normal) and parallel artificial membrane permeability assays (PAMPA) to assess bioavailability .

- Metabolite profiling : LC-MS/MS detects active metabolites, distinguishing parent compound effects from degradation products .

- Control for oxidative artifacts : In DNA interaction studies, protocols minimizing ROS artifacts (e.g., low-temperature extraction, PFBHA derivatization) ensure accurate quantification of adducts like M1G .

Q. How can computational modeling guide the design of this compound analogs with enhanced target specificity?

- Docking studies : Use software like AutoDock Vina to predict binding affinities for targets (e.g., DNA topoisomerases, kinases). For perimidinones, planar aromatic systems favor intercalation, while ethyl substituents modulate steric hindrance .

- QSAR modeling : Correlate substituent electronic parameters (Hammett constants) with antibacterial IC50 values. For example, electron-withdrawing groups on the naphthalene ring enhance activity against Gram-positive bacteria .

- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories, identifying key hydrogen bonds (e.g., carbonyl interactions with Arg residues) .

Q. What methodological pitfalls arise in crystallographic refinement of perimidinone derivatives, and how are they addressed?

Common issues include:

- Disorder in ethyl groups : Resolved via PART instructions in SHELXL, constraining thermal parameters (ISOR/DFIX) .

- Twinned crystals : Use PLATON’s TWINLAW to identify twin laws and refine with BASF parameters .

- Weak high-resolution data : Apply anisotropic displacement parameters (ADPs) and exclude outliers (>3σ) to improve R-factors .

Data Analysis and Validation

Q. How are conflicting results in antioxidant vs. pro-oxidant effects of perimidinones reconciled?

Contradictory effects may stem from assay-specific redox conditions. For example:

- DPPH/ABTS assays : Measure radical scavenging at fixed pH (6.8), but pro-oxidant activity in Fenton reaction conditions (Fe²⁺/H2O2) requires monitoring via HPLC for hydroxylated DNA adducts (e.g., 8-OH-dG) .

- Cellular ROS assays : Use fluorescent probes (DCFH-DA) with N-acetylcysteine controls to distinguish compound-induced ROS from artifact .

Q. What protocols minimize artifacts in DNA binding studies of this compound?

- DNA extraction : Avoid Tris buffers (amines react with carbonyls) and use HEPES-based lysis with desferal (metal chelator) to prevent ROS generation .

- Adduct quantification : Derivatize with PFBHA for LC-MS/MS detection, achieving detection limits of 0.1 adducts/10⁶ nucleotides .

- Negative controls : Include untreated DNA and commercial calf thymus DNA (Sigma) to baseline endogenous adduct levels .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro